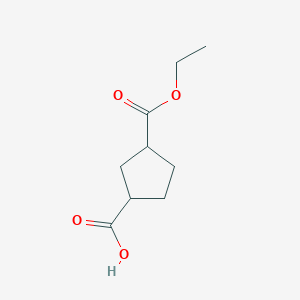3-(Ethoxycarbonyl)cyclopentanecarboxylic acid
CAS No.: 1195210-78-6
Cat. No.: VC5972991
Molecular Formula: C9H14O4
Molecular Weight: 186.207
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1195210-78-6 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.207 |
| IUPAC Name | 3-ethoxycarbonylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | MWJPBFXDEUIWAA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
3-(Ethoxycarbonyl)cyclopentanecarboxylic acid belongs to the class of cyclopentanecarboxylic acid derivatives. Its structure comprises a cyclopentane ring substituted with a carboxylic acid group () and an ethoxycarbonyl moiety (). The ethoxycarbonyl group introduces steric and electronic effects that influence the compound’s reactivity, particularly in esterification and hydrolysis reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.21 g/mol | |
| Boiling Point | ||
| Density | (15°C) | |
| pKa | ||
| Storage Temperature | 2–8°C |
The compound’s stereochemistry, dictated by the cyclopentane ring’s conformation, may lead to multiple stereoisomers, though specific data on its chiral centers remain unexplored in available literature .
Synthesis and Manufacturing Processes
The synthesis of 3-(ethoxycarbonyl)cyclopentanecarboxylic acid can be inferred from analogous protocols for related cyclopentanecarboxylic acid derivatives. A patent detailing the preparation of 1-(pentanoylamino)cyclopentanecarboxylic acid (WO2010079405A2) provides insights into potential synthetic routes . While the target compound differs in substituents, the general methodology involves:
-
Cyclopentane Functionalization: Starting with cyclopentanone, nucleophilic addition of cyanide yields 1-aminocyclopentane carbonitrile .
-
Acylation: Reaction with valeroyl chloride in the presence of a base (e.g., triethylamine) forms an intermediate amide .
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile and ester groups generates the carboxylic acid functionality .
For 3-(ethoxycarbonyl)cyclopentanecarboxylic acid, modifying the acylating agent to ethyl chloroformate instead of valeroyl chloride could introduce the ethoxycarbonyl group. Subsequent hydrolysis under controlled conditions would yield the final product.
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound’s solubility is influenced by its polar carboxylic acid group and nonpolar ethoxycarbonyl moiety. It is expected to exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide) and limited solubility in water due to hydrophobic interactions . Stability studies recommend storage at 2–8°C to prevent ester group hydrolysis or decarboxylation .
Acidity and Reactivity
With a pKa of , the carboxylic acid group can participate in acid-base reactions, forming salts with bases. The ethoxycarbonyl group is susceptible to nucleophilic attack, enabling transesterification or aminolysis reactions—key steps in prodrug design or polymer synthesis .
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
Cyclopentanecarboxylic acid derivatives are pivotal in synthesizing angiotensin II receptor antagonists like Irbesartan . While 3-(ethoxycarbonyl)cyclopentanecarboxylic acid is not directly cited in drug patents, its structural analogs are employed in:
-
Prodrug Development: Ester groups enhance lipophilicity, improving membrane permeability .
-
Peptide Mimetics: The rigid cyclopentane ring mimics peptide backbones, aiding in drug design .
Materials Science
The compound’s dual functionality makes it a candidate for:
-
Polymer Crosslinking: Carboxylic acid groups can form covalent bonds with diols or diamines.
-
Coordination Chemistry: As a ligand for metal-organic frameworks (MOFs) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume